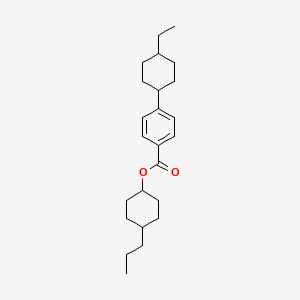

Benzoic acid, 4-(trans-4-ethylcyclohexyl)-, trans-4-propylcyclohexyl ester

CAS No.: 72928-03-1

Cat. No.: VC18437867

Molecular Formula: C24H36O2

Molecular Weight: 356.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72928-03-1 |

|---|---|

| Molecular Formula | C24H36O2 |

| Molecular Weight | 356.5 g/mol |

| IUPAC Name | (4-propylcyclohexyl) 4-(4-ethylcyclohexyl)benzoate |

| Standard InChI | InChI=1S/C24H36O2/c1-3-5-19-8-16-23(17-9-19)26-24(25)22-14-12-21(13-15-22)20-10-6-18(4-2)7-11-20/h12-15,18-20,23H,3-11,16-17H2,1-2H3 |

| Standard InChI Key | HDTDVUVMQFJBQI-UHFFFAOYSA-N |

| Canonical SMILES | CCCC1CCC(CC1)OC(=O)C2=CC=C(C=C2)C3CCC(CC3)CC |

Introduction

Benzoic acid, 4-(trans-4-ethylcyclohexyl)-, trans-4-propylcyclohexyl ester is a complex organic compound classified as an ester. It is synthesized from the reaction of benzoic acid derivatives and cyclohexyl alcohols, specifically those with ethyl and propyl substituents. This compound has a molecular formula of C24H36O2 and a molecular weight of 356.5 g/mol.

Synthesis Methods

The synthesis of this ester typically involves controlled temperature and pressure conditions to optimize yields. Solvents like toluene or dichloromethane may be used to enhance solubility and reaction efficiency. Common methods for esterification, such as the Fischer-Speier method, can be applied using catalysts like sulfuric acid or para-toluenesulfonic acid to facilitate the reaction .

Chemical Reactions and Applications

As an ester, this compound can participate in various chemical reactions, including hydrolysis and transesterification. These reactions are often facilitated by catalysts or specific conditions such as temperature and pH adjustments to optimize yield and selectivity. The compound finds applications primarily in fields requiring complex organic molecules, such as pharmaceuticals or materials science.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume